

Application Notes and Protocols: MDI-222 In Vivo Brain Concentration Following Oral Administration

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Compound of Interest

Compound Name: *Ampro-222*

Cat. No.: *B15542616*

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These application notes provide a comprehensive overview of the in vivo brain concentration and pharmacokinetic profile of MDI-222, a novel AMPA receptor positive allosteric modulator (PAM), following oral administration. The provided protocols are based on established methodologies for evaluating brain-penetrant small molecules.

Pharmacokinetic Profile of MDI-222

MDI-222 demonstrates favorable brain penetration and oral bioavailability, making it a viable candidate for central nervous system (CNS) research.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of MDI-222 in preclinical species.

Parameter	Species	Value	Citation
Brain:Plasma Ratio	Rat	~1.5	[1]
Oral Bioavailability	Rat	54%	[1]
Dog	18%	[1]	
Plasma Half-life	Rat	1.4 hours	[1]
Dog	1.3 hours	[1]	
Plasma Protein Binding	Rat, Dog, Monkey, Human	≥99%	
Brain Protein Binding	Rat	≥99%	

In Vivo Efficacy Dosing

The minimum effective dose (MED) of MDI-222 in cognitive enhancement paradigms highlights its potency following oral administration.

Assay	Dosing Regimen	Minimum Effective Dose (p.o.)	Citation
Novel Object Recognition (NOR)	Acute	0.3 mg/kg	
Sub-chronic (7 days)	0.1 mg/kg		
Scopolamine-Induced Passive Avoidance Deficit	Acute	10 mg/kg	

Experimental Protocols

The following protocols outline the methodologies for determining the brain concentration and pharmacokinetic profile of MDI-222 after oral administration.

Protocol 1: Pharmacokinetic Analysis in Rodents

Objective: To determine the brain and plasma concentrations of MDI-222 over time following a single oral dose.

Materials:

- MDI-222
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Male Sprague-Dawley rats (or other appropriate rodent model)
- Oral gavage needles
- Blood collection tubes (with anticoagulant, e.g., EDTA)
- Centrifuge
- Brain harvesting tools
- Homogenizer
- Liquid chromatography-mass spectrometry (LC-MS/MS) system
- Internal standard for LC-MS/MS analysis

Procedure:

- Animal Dosing:
 1. Fast animals overnight with free access to water.
 2. Prepare a dosing solution of MDI-222 in the selected vehicle at the desired concentration.
 3. Administer a single oral dose of MDI-222 via gavage. A typical dose for pharmacokinetic studies might range from 1 to 10 mg/kg.
- Sample Collection:

1. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, anesthetize a subset of animals (n=3-5 per time point).
 2. Collect blood samples via cardiac puncture into anticoagulant tubes.
 3. Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.
 4. Harvest the whole brain and rinse with cold saline. Blot dry and weigh.
- Sample Processing:
 1. Plasma: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
 2. Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. Store at -80°C until analysis.
 - Bioanalysis by LC-MS/MS:
 1. Prepare calibration standards and quality control samples by spiking known concentrations of MDI-222 and the internal standard into blank plasma and brain homogenate.
 2. Perform protein precipitation or liquid-liquid extraction on plasma samples, brain homogenates, standards, and controls to extract the analyte.
 3. Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of MDI-222.
 - Data Analysis:
 1. Calculate the mean plasma and brain concentrations at each time point.
 2. Plot the concentration-time profiles for both plasma and brain.
 3. Use pharmacokinetic software to calculate key parameters such as C_{max}, T_{max}, AUC, half-life, and the brain:plasma concentration ratio.

Protocol 2: Sub-Chronic Dosing and Tissue Collection

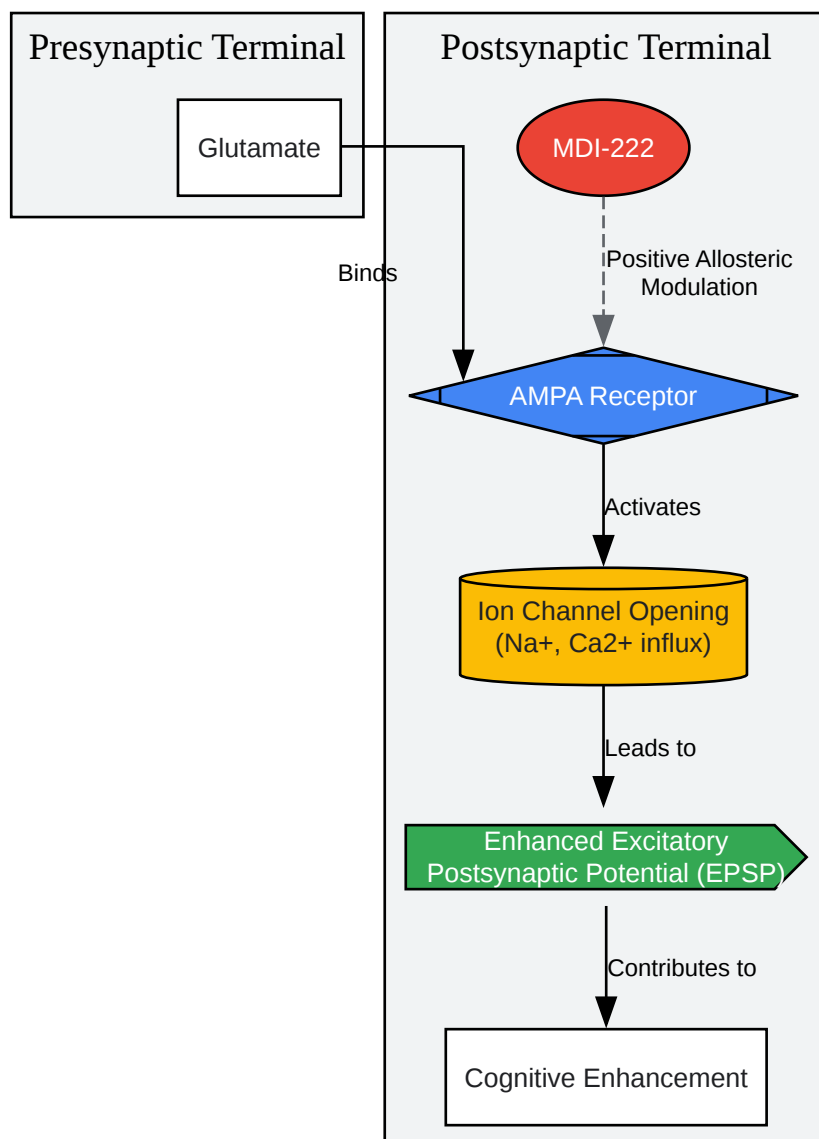
Objective: To assess the impact of repeated oral administration of MDI-222 on brain and plasma concentrations.

Procedure:

- Administer MDI-222 orally once daily for a specified period (e.g., 7 days) at various dose levels (e.g., 0.03, 0.1, 0.3, and 1 mg/kg).
- On the final day of the study, administer the last dose.
- At a specified time after the final dose (e.g., 30 minutes, corresponding to the time of behavioral testing), collect blood and brain samples as described in Protocol 1.
- Process and analyze the samples using LC-MS/MS to determine the steady-state concentrations of MDI-222 in plasma and brain.

Visualizations

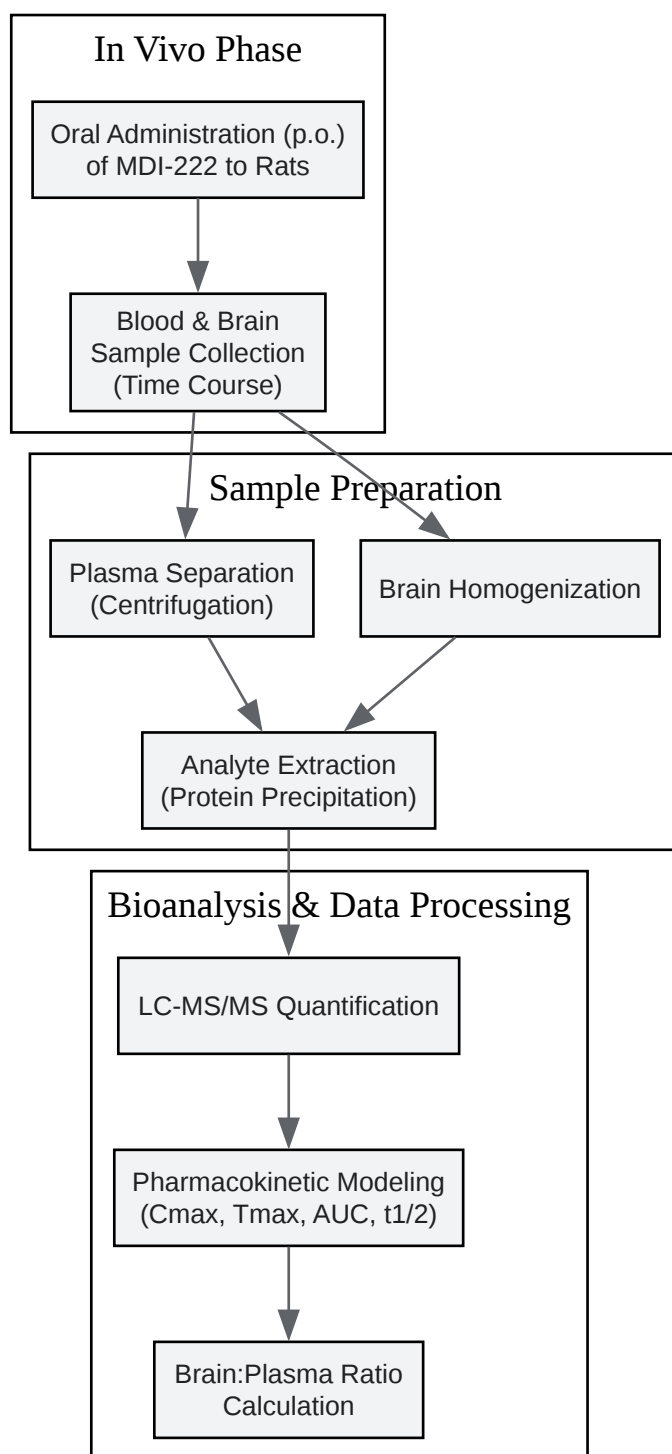
MDI-222 Mechanism of Action: AMPA Receptor Modulation



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Caption: Signaling pathway of MDI-222 as a positive allosteric modulator of the AMPA receptor.

Experimental Workflow for In Vivo Brain Concentration Analysis



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Caption: General experimental workflow for determining MDI-222 brain concentration.

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References

- 1. Pharmacological characterisation of MDI-222, a novel AMPA receptor positive allosteric modulator with an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
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